molecular formula C14H14N4O5S B14630500 Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 55842-04-1

Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-

Cat. No.: B14630500
CAS No.: 55842-04-1
M. Wt: 350.35 g/mol
InChI Key: MGZHEUSUAQPHFX-UHFFFAOYSA-N
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Description

Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further connected to a nitrophenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with 3-chloropyridine-2-sulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with propanamide under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide derivative with different functional groups.

    N-(4-nitrophenyl)propanamide: Similar structure but lacks the sulfonyl and pyridine groups.

    N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of a nitro group.

Uniqueness

Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its combination of a nitrophenyl group, a pyridine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

CAS No.

55842-04-1

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

N-[2-(4-nitroanilino)pyridin-3-yl]sulfonylpropanamide

InChI

InChI=1S/C14H14N4O5S/c1-2-13(19)17-24(22,23)12-4-3-9-15-14(12)16-10-5-7-11(8-6-10)18(20)21/h3-9H,2H2,1H3,(H,15,16)(H,17,19)

InChI Key

MGZHEUSUAQPHFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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